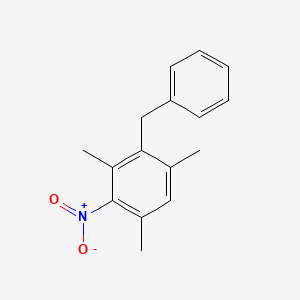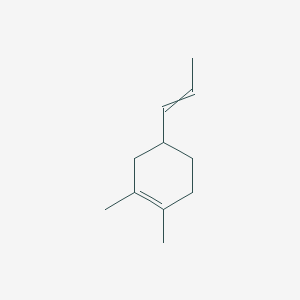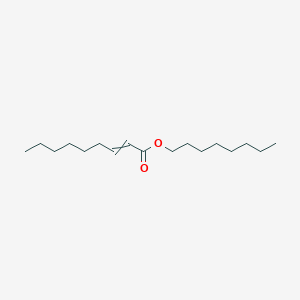
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide is a synthetic organic compound It is characterized by the presence of methanesulfonyl and pentamethylpropanediamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may include other sulfonyl-containing amides or related derivatives.
Uniqueness
The uniqueness of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide lies in its specific chemical structure, which may confer unique reactivity or biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
105728-80-1 |
|---|---|
Molekularformel |
C9H18N2O4S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
N,N,N',2,2-pentamethyl-N'-methylsulfonylpropanediamide |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,7(12)10(3)4)8(13)11(5)16(6,14)15/h1-6H3 |
InChI-Schlüssel |
WJEBACXFHCTZHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N(C)C)C(=O)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)




![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)

![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
